Lusitanine

Übersicht

Beschreibung

Lusitanin is a bioactive chemical.

Biologische Aktivität

Lusitanine is a compound derived from the plant species Lusitanian and has garnered attention due to its diverse biological activities. This article aims to explore the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

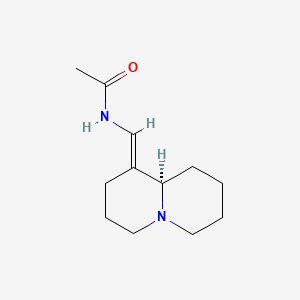

This compound is classified as a quinolizidine alkaloid, a group known for their complex structures and significant biological effects. The structural formula of this compound can be represented as follows:

This compound exhibits a unique configuration that contributes to its interaction with biological systems.

Pharmacological Activities

This compound has been studied for its various pharmacological properties, which include:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial effects against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

- Anticancer Properties : Several studies have reported the cytotoxic effects of this compound on cancer cell lines. It has been shown to induce apoptosis in human cancer cells, making it a candidate for further development in cancer therapy .

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action may contribute to its therapeutic potential in treating inflammatory diseases .

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been found to inhibit key enzymes involved in the proliferation of pathogens and cancer cells. For example, it can inhibit topoisomerases, which are crucial for DNA replication and transcription .

- Modulation of Signal Transduction Pathways : The compound affects various signal transduction pathways, including those related to apoptosis and inflammation. By modulating these pathways, this compound can enhance or suppress cellular responses depending on the context .

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an alternative treatment for bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

In a study assessing the cytotoxic effects of this compound on various cancer cell lines, it was found that:

- HeLa Cells : this compound reduced cell viability by 70% at a concentration of 50 µM.

- MCF-7 Cells : A similar reduction in viability was observed, indicating a dose-dependent effect.

Wissenschaftliche Forschungsanwendungen

Biological Activities of Lusitanine

This compound exhibits a range of biological activities that make it a compound of interest in pharmacological research. Key activities include:

- Cytotoxic Effects : this compound has shown potential as a cytotoxic agent against various cancer cell lines. Studies indicate that it can induce apoptosis in tumor cells, making it a candidate for cancer therapy .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, particularly against certain bacterial strains. Its effectiveness as an antimicrobial agent is linked to its ability to disrupt bacterial cell membranes .

- Antiviral Activity : Research suggests that this compound may possess antiviral properties, potentially inhibiting viral replication and providing a basis for further investigation in antiviral drug development .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

- Cancer Treatment : Due to its cytotoxic properties, this compound is being studied as a potential treatment for different types of cancer. Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival and death .

- Infection Management : The antimicrobial and antiviral properties of this compound position it as a candidate for developing new treatments for infectious diseases. Its efficacy against resistant strains could be particularly valuable in clinical settings .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- Case Study on Cytotoxicity : A study demonstrated that this compound effectively reduced the viability of specific cancer cell lines, with IC50 values indicating significant potency. The findings support further exploration into its use as an anticancer agent .

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits strong activity against gram-positive bacteria, suggesting its potential as a natural antibiotic alternative .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Activity | Description | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against gram-positive bacteria | |

| Antiviral | Inhibits viral replication |

| Case Study | Findings | Implications |

|---|---|---|

| Cytotoxicity Study | Significant reduction in cancer cell viability | Potential cancer therapy |

| Antimicrobial Study | Strong activity against resistant bacteria | New antibiotic development |

Q & A

Basic Research Questions

Q. What foundational methodologies are recommended for characterizing the molecular structure of Lusitanine?

To determine the molecular structure, employ X-ray crystallography for atomic-level resolution and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm functional groups and stereochemistry. Cross-validate results with high-resolution mass spectrometry (HRMS) to ensure molecular weight accuracy. Experimental protocols must detail purification steps (e.g., column chromatography, recrystallization) and solvent systems to ensure reproducibility .

Q. What key spectroscopic techniques are critical for identifying this compound in complex biological matrices?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters (e.g., ESI+/ESI−) to detect this compound in low-concentration samples. Pair this with UV-Vis spectroscopy to establish absorption maxima (λmax) for quantitative analysis. Calibration curves should account for matrix effects, and limits of detection (LOD) must be statistically validated using triplicate measurements .

Q. How can researchers design in vitro assays to assess this compound’s bioactivity?

Develop dose-response experiments using cell lines relevant to the hypothesized mechanism (e.g., cancer, antimicrobial). Include positive and negative controls, and measure IC₅₀ values via MTT or resazurin assays. Ensure experimental replicates (n ≥ 3) and account for solvent cytotoxicity by testing vehicle-only groups. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data for this compound across different studies?

Conduct meta-analyses to identify variables such as differences in assay conditions (e.g., pH, temperature), purity of compounds, or cell line specificity. Perform sensitivity analyses to quantify the impact of methodological variations. For example, if Study A reports potent antimicrobial activity while Study B shows none, compare solvent systems (DMSO vs. aqueous) and bacterial strains used. Replicate critical experiments under standardized protocols and publish raw datasets for transparency .

Q. What experimental strategies optimize the synthetic yield of this compound while minimizing byproducts?

Apply Design of Experiments (DoE) to evaluate reaction parameters (e.g., catalyst loading, temperature, reaction time). Use HPLC-PDA to monitor reaction progress and identify byproducts via retention time and UV spectra. Optimize purification using orthogonal techniques (e.g., size-exclusion chromatography followed by preparative TLC). Report percentage yields, enantiomeric excess (where applicable), and characterize byproducts via MS/MS fragmentation .

Q. How can computational modeling enhance understanding of this compound’s stability under varying environmental conditions?

Perform molecular dynamics (MD) simulations to predict degradation pathways (e.g., hydrolysis, oxidation) under different pH and temperature regimes. Validate predictions experimentally via accelerated stability testing (ICH guidelines) with HPLC quantification. Correlate degradation kinetics (Arrhenius plots) with computational data to identify critical stability-limiting factors. Publish simulation parameters (force fields, solvation models) for reproducibility .

Q. Methodological Considerations

- Data Contradiction Analysis : Use Bland-Altman plots to assess agreement between datasets and principal component analysis (PCA) to identify outlier variables .

- Experimental Reproducibility : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

- Statistical Rigor : Apply Bonferroni correction for multiple comparisons and report effect sizes (e.g., Cohen’s d) alongside p-values .

Eigenschaften

IUPAC Name |

N-[(E)-[(9aR)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ylidene]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-10(15)13-9-11-5-4-8-14-7-3-2-6-12(11)14/h9,12H,2-8H2,1H3,(H,13,15)/b11-9+/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKRQPPGOROKBD-LMMOQWNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC=C1CCCN2C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C=C/1\CCCN2[C@@H]1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-36-8 | |

| Record name | Lusitanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005121368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LUSITANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3670K7590L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.